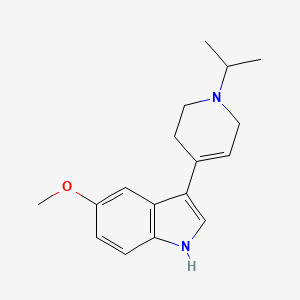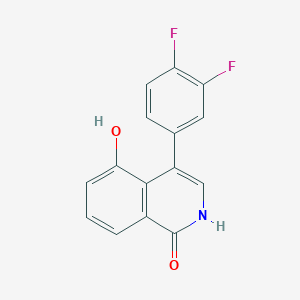
6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one typically involves the bromination of a quinazolinone precursor. One common method is the bromination of 2-(tert-butyl)quinazolin-4(3H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of environmentally friendly brominating agents and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Oxidation Products: Quinazolinone derivatives with higher oxidation states.
Reduction Products: Reduced forms of the quinazolinone ring.
Coupling Products: Complex molecules with extended aromatic systems.
Scientific Research Applications
6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of quinazolinone derivatives.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and tert-butyl group contribute to the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine
- 6-Bromo-8-methyl-4(3H)-quinazolinone
- 6-Bromo-n-(o-tolyl)quinazolin-4-amine
Uniqueness
6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This makes it distinct from other quinazolinone derivatives and allows for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C12H13BrN2O |
|---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
6-bromo-2-tert-butyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H13BrN2O/c1-12(2,3)11-14-9-5-4-7(13)6-8(9)10(16)15-11/h4-6H,1-3H3,(H,14,15,16) |
InChI Key |
ATQOXIQCRZTQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=C(C=C2)Br)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


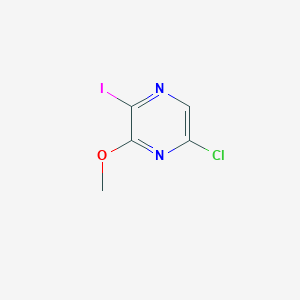
![2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11845588.png)
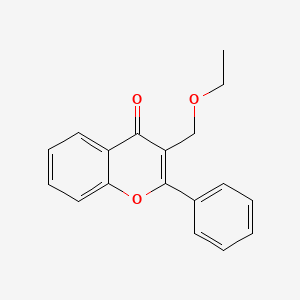
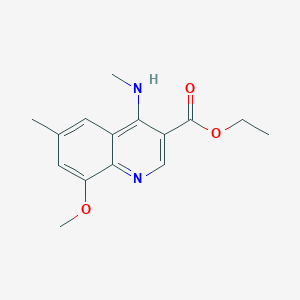

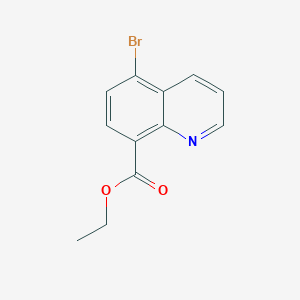
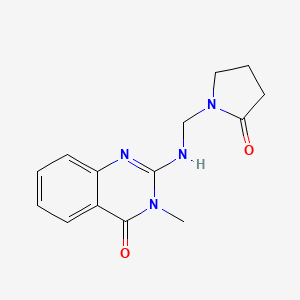
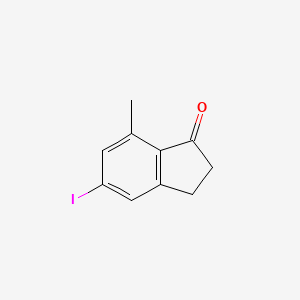
![N,N-Dimethyl-4-[2-(naphthalen-2-yl)ethenyl]aniline](/img/structure/B11845610.png)
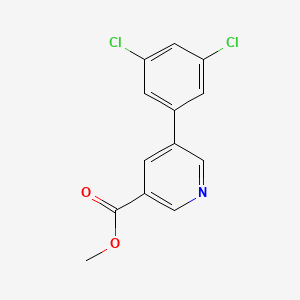
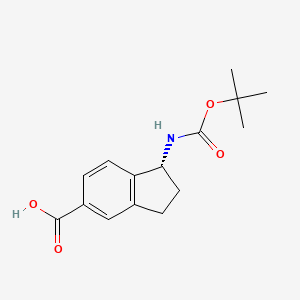
![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine](/img/structure/B11845634.png)
